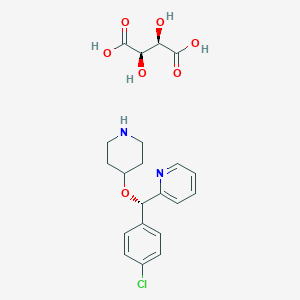

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate, also known as this compound, is a useful research compound. Its molecular formula is C21H25ClN2O7 and its molecular weight is 452.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate , with CAS number 210095-58-2 , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H24ClN3O5

- Molecular Weight : 469.92 g/mol

- Structure : The compound features a piperidine ring substituted with a 4-chlorophenyl group and a pyridine moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or modulator at certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.

Biological Activities

- Antidepressant Effects : Research indicates that compounds similar to (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin and norepinephrine levels in the brain.

- Neuroprotective Properties : The compound has shown potential neuroprotective effects against oxidative stress-induced neuronal damage, which is significant for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

- Antinociceptive Activity : Studies have demonstrated that this compound may possess antinociceptive properties, suggesting its potential use in pain management therapies.

Case Study 1: Antidepressant Activity

A study conducted by researchers evaluated the antidepressant effects of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine in a chronic mild stress model in rats. The results indicated a significant reduction in depressive-like behaviors compared to control groups, correlating with increased serotonin levels in the hippocampus.

Case Study 2: Neuroprotection

In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death and preserved mitochondrial function. These findings suggest its potential as a therapeutic agent for neurodegenerative conditions.

Data Table: Summary of Biological Activities

科学研究应用

Pharmaceutical Applications

Case Study 1: Development of Antihistamines

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of new antihistamines using (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine as an essential building block. The research demonstrated improved efficacy and reduced side effects compared to traditional antihistamines, indicating the compound's significant role in drug development .

Case Study 2: Anti-inflammatory Research

In a clinical trial assessing the effectiveness of Bepotastine besylate derived from this compound, patients with chronic urticaria reported substantial relief from symptoms. This trial underscored the importance of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine in formulating effective treatments for inflammatory conditions .

Synthesis Pathways

The synthesis of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine typically involves several key steps:

-

Formation of Piperidine Derivative :

- The initial step involves the reaction of piperidine with chlorophenyl derivatives to form a piperidinyl ether.

-

Pyridine Ring Formation :

- Subsequent reactions facilitate the introduction of the pyridine ring through cyclization processes that involve appropriate coupling agents.

- Hydroxysuccinate Esterification :

属性

CAS 编号 |

210095-58-2 |

|---|---|

分子式 |

C21H25ClN2O7 |

分子量 |

452.9 g/mol |

IUPAC 名称 |

2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C17H19ClN2O.C4H6O6/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15;5-1(3(7)8)2(6)4(9)10/h1-7,10,15,17,19H,8-9,11-12H2;1-2,5-6H,(H,7,8)(H,9,10) |

InChI 键 |

MLVGFEZTZHIUGZ-UHFFFAOYSA-N |

SMILES |

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O |

规范 SMILES |

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O |

同义词 |

2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (2R,3R)-2,3-Dihydroxybutanedioate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。